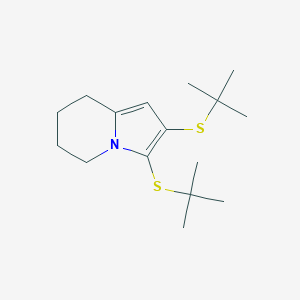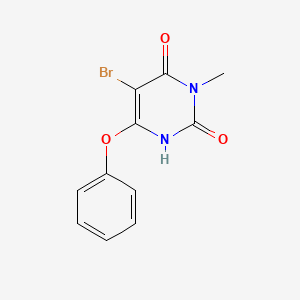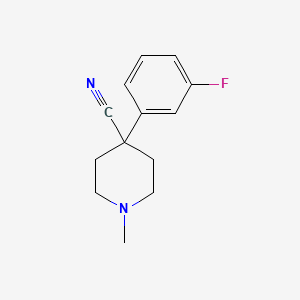
N'-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide is a heterocyclic compound that belongs to the pyrimidine familyThe structure of N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide consists of a pyrimidine ring substituted with a phenylamino group and a carboximidhydrazide moiety, which contributes to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide typically involves the reaction of 4-(phenylamino)aniline with pyrimidine-5-carboxylic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboxylic acid.
Reduction: Formation of N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cancer progression.
Industry: Utilized in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea: Another pyrimidine-based compound with kinase inhibitory activity.
Phenyl-amino-pyrimidine derivatives: A class of compounds known for their anticancer properties and kinase inhibition.
Uniqueness
N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a promising candidate for the development of targeted cancer therapies .
Propriétés
Formule moléculaire |
C17H16N6 |
|---|---|
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
N'-(4-anilinoanilino)pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C17H16N6/c18-17(13-10-19-12-20-11-13)23-22-16-8-6-15(7-9-16)21-14-4-2-1-3-5-14/h1-12,21-22H,(H2,18,23) |
Clé InChI |
HITOWGKUAYRCQE-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N/N=C(/C3=CN=CN=C3)\N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NN=C(C3=CN=CN=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate](/img/structure/B12908931.png)


